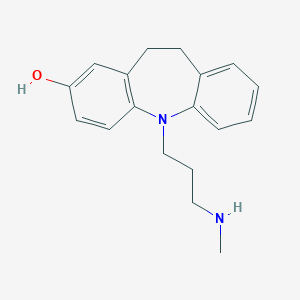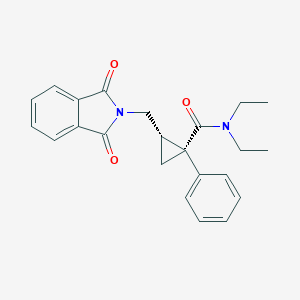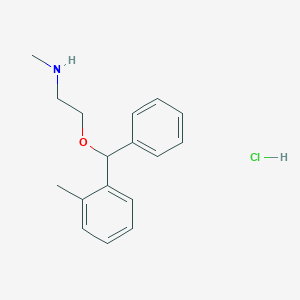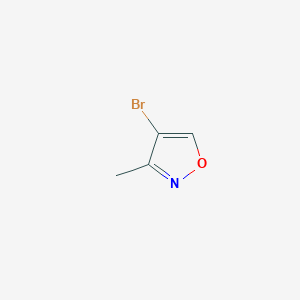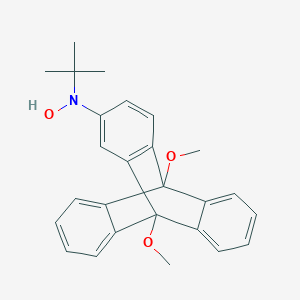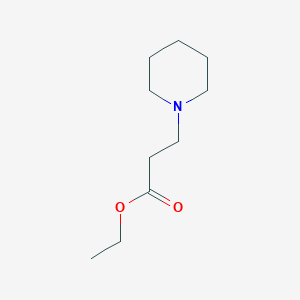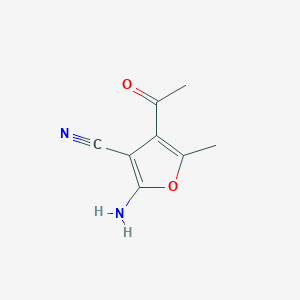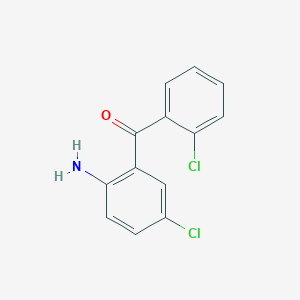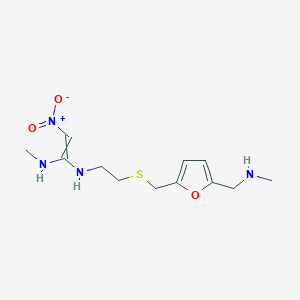
Desmethyl Ranitidine
Overview
Description
Desmethyl Ranitidine, also known as DM-Ranitidine, is a derivative of the popular H2-receptor antagonist, ranitidine. DM-Ranitidine has been found to be more potent and stable than ranitidine, and has been studied for its potential use in the treatment of various conditions, including gastroesophageal reflux disease (GERD).
Scientific Research Applications
Cancer Treatment : It may have potential in treating gastric cancer by inhibiting T suppresser activity and increasing interleukin 2 production by lymphocytes (Fielding, 1998).
Gastric Acid Secretion : Desmethyl ranitidine is a more potent histamine H2 receptor antagonist compared to Cimetidine, with a greater ability to suppress gastric acid secretion (Brater, Peters, Eshelman & Richardson, 1982). It's effective in inhibiting gastric acid secretion in vivo as well (Daly, Humphray & Stables, 1981).
Treatment of Ulcers and Hypersecretory Conditions : It is used in the short-term treatment of active duodenal ulcers and gastric hypersecretory conditions (Gaginella & Bauman, 1983).
Drug Interactions and Anesthesia : Large doses of ranitidine can have anticholinesterase, ganglion blocking, and neuromuscular blocking activities, which may lead to drug interactions during anesthetic procedures (Gwee & Cheah, 1986).
Gastrointestinal Disorders : Ranitidine is effective in treating and preventing gastrointestinal disorders associated with gastric acid secretion, like peptic ulcer disease (Frampton & McTavish, 1994). A specific study also mentions its effectiveness in increasing the healing rate of duodenal and gastric ulcers compared to cimetidine (Brogden, Carmine, Heel, Speight & Avery, 1982).
Alcohol Interaction : this compound does not alter serum ethanol levels in fed, nonalcoholic men, which is relevant for its use in combination with alcohol consumption (Raufman, Notar-Francesco, Raffaniello & Straus, 1993).
Carcinogenic Risks : Oral intake of ranitidine increases urinary excretion of N-nitrosodimethylamine (NDMA), a potent carcinogen, indicating potential risks with chronic consumption (Zeng & Mitch, 2016).
Childhood Acid-Peptic Disease Treatment : It is safe and effective for children with acid-peptic disease and can be considered as a first-line treatment for severe oesophagitis or peptic ulceration (Kelly, 1994).
Biological Assays : A specific assay can determine the levels of desmethylranitidine in human plasma and urine (Mihaly, Drummer, Marshall, Smallwood & Louis, 1980).
Mechanism of Action
Target of Action
Desmethyl Ranitidine, a metabolite of Ranitidine , primarily targets the histamine H2 receptors found in gastric parietal cells . These receptors play a crucial role in the secretion of gastric acid, which is essential for digestion .
Mode of Action
This compound acts as a competitive inhibitor of histamine at the H2 receptors . By binding to these receptors, it prevents histamine from activating them, thereby inhibiting the secretion of gastric acid . This results in a decrease in gastric acid secretion, gastric volume, and hydrogen ion concentration .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the gastric acid secretion pathway . By inhibiting the H2 receptors, this compound reduces the production of gastric acid, thereby affecting the overall process of digestion .
Pharmacokinetics
It is known that ranitidine, the parent compound, is rapidly absorbed following oral administration . Other metabolites of Ranitidine include S-oxide and this compound, with the former being the major metabolite
Result of Action
The primary molecular effect of this compound’s action is the reduction of gastric acid secretion . This can lead to relief from conditions associated with excess gastric acid, such as ulcers and gastroesophageal reflux disease (GERD) . On a cellular level, this compound’s action results in a decrease in the activity of parietal cells, the cells responsible for gastric acid secretion .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of nitrosamines or their precursors in any component of the finished dosage form can potentially affect the action of this compound . Furthermore, conditions such as temperature and humidity can influence the stability of this compound, as evidenced by the increase in NDMA levels in Ranitidine powder and tablets subjected to accelerated conditions .
Safety and Hazards
Avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
The FDA has requested manufacturers to withdraw all prescription and over-the-counter ranitidine drugs from the market immediately due to the presence of a contaminant known as N-Nitrosodimethylamine (NDMA) in ranitidine medications . Future research and development efforts may focus on finding alternatives to ranitidine-containing medicines .
Biochemical Analysis
Biochemical Properties
Desmethyl Ranitidine interacts with various enzymes and proteins in the body. It is a product of the metabolic breakdown of Ranitidine, involving enzymes such as Cytochrome P450 dependent enzymes . The nature of these interactions is primarily inhibitory, as this compound, like Ranitidine, acts as an antagonist to histamine H2 receptors.
Cellular Effects
This compound affects various types of cells, primarily those in the gastric system. It influences cell function by reducing the production of gastric acid, thereby affecting the overall process of digestion. This can impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It binds to histamine H2 receptors, blocking the action of histamine and thereby reducing the production of stomach acid . This can lead to changes in gene expression related to acid production and secretion.
Temporal Effects in Laboratory Settings
Over time, possible degradation effects can occur when Ranitidine, from which this compound is derived, is stored or analyzed at high temperatures, resulting in the subsequent formation of N-Nitrosodimethylamine (NDMA)
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models
Metabolic Pathways
This compound is involved in the metabolic pathways of Ranitidine. The metabolic activation of Ranitidine to this compound is believed to involve several steps initiated by hydroxylation of α-carbon followed by spontaneous loss of an aldehyde or forming a nitrosamide .
Transport and Distribution
It is known that Ranitidine and its metabolites, including this compound, are excreted in urine , suggesting that they are distributed in the body’s fluid compartments.
Subcellular Localization
Given that it is a metabolite of Ranitidine, it is likely to be found in the same subcellular compartments as Ranitidine, primarily in the cytoplasm where it can interact with histamine H2 receptors .
properties
IUPAC Name |
(E)-1-N-methyl-1-N'-[2-[[5-(methylaminomethyl)furan-2-yl]methylsulfanyl]ethyl]-2-nitroethene-1,1-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O3S/c1-13-7-10-3-4-11(19-10)9-20-6-5-15-12(14-2)8-16(17)18/h3-4,8,13-15H,5-7,9H2,1-2H3/b12-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZLBVRXZNDXPPW-XYOKQWHBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(O1)CSCCNC(=C[N+](=O)[O-])NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNCC1=CC=C(O1)CSCCN/C(=C/[N+](=O)[O-])/NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-Hydroxy-1-(2-hydroxyethoxy)ethyl]-1h-1,2,4-triazole-5-carboxamide](/img/structure/B23138.png)

![Bis[tert-butyl(dimethyl)silyl] sebacate](/img/structure/B23141.png)
